Benzenemethanamine, N-(2-methylbutyl)-
Description
Benzenemethanamine, N-(2-methylbutyl)-, is a secondary amine characterized by a benzyl group (C₆H₅CH₂) attached to a nitrogen atom substituted with a 2-methylbutyl chain. This compound belongs to the broader class of alkyl-substituted benzenemethanamines, which are studied for their roles in organic synthesis, flavor chemistry, and ecological signaling. Notably, it has been identified in pear floral volatiles, where it contributes to a fruity, pear-like aroma . Its structure and reactivity make it a subject of interest in comparative studies with analogs differing in alkyl chain length, branching, or aromatic substituents.
Structure
2D Structure
Properties
CAS No. |
60508-94-3 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-benzyl-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |
InChI Key |
JYFNPNRQOZVQKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Alkyl Chain | Aromatic Group | Functional Group |
|---|---|---|---|
| N-(2-Methylbutyl)-benzenemethanamine | 2-methylbutyl | Benzyl | Amine |
| N-(3-Methylbutyl)-1-phenylmethanimine | 3-methylbutyl | Phenyl | Imine |
| N-(2-Methylbutyl)acetamide | 2-methylbutyl | Acetyl | Amide |
| N-Benzylidene-benzylamine N-oxide | - | Benzylidene | Nitrone |
Physical and Thermodynamic Properties
Retention Indices (RI) and boiling points vary significantly with substituents:
- N-(2-Methylbutyl)-benzenemethanamine : RI = 1442 (GC), indicating moderate volatility .
- N-(1,1-Dimethylethyl)-benzenemethanamine : Higher vapor pressure (93.64 kPa at 519.88 K) due to the bulky tert-butyl group reducing intermolecular forces .
- N-(Phenylmethylene)-benzenemethanamine : Calculated boiling point (Tboil) = 649.76 K, reflecting strong π-π interactions from the benzylidene group .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methylbutyl)-benzenemethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of benzaldehyde derivatives with 2-methylbutylamine, using catalysts like Au/NiO nanohybrids under hydrogenation conditions. Key parameters include temperature (80–120°C), solvent polarity, and catalyst loading. For example, catalyst stability tests show consistent imine hydrogenation efficiency over three cycles . Alternative routes involve Schiff base formation, followed by reduction with NaBH₄ or catalytic hydrogenation .
Q. How can researchers characterize the structural purity of N-(2-methylbutyl)-benzenemethanamine using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the presence of the 2-methylbutyl chain (e.g., δ ~0.8–1.5 ppm for methyl groups) and aromatic protons (δ ~6.5–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₉N: calc. 177.1517, observed 177.1515) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; methods optimized using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Neurotransmitter Receptor Binding : Radioligand displacement assays for serotonin (5-HT₂A) and dopamine (D₂) receptors at 10–100 µM concentrations .
Advanced Research Questions
Q. How can conflicting data on the compound’s receptor-binding affinity be resolved?
- Methodological Answer : Contradictions in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols:
- Use HEK293 cells stably expressing human receptors.
- Validate results with orthogonal methods (e.g., functional cAMP assays for GPCR activity) .
- Cross-reference with computational docking studies (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
Q. What strategies optimize the enantiomeric purity of N-(2-methylbutyl)-benzenemethanamine during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes for >90% enantiomeric excess (ee) .
- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Crystallization : Diastereomeric salt formation with L-tartaric acid enhances separation .
Q. How do substituents on the benzene ring modulate the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the para position.
- Antiviral Testing : Evaluate against HIV-1 protease via fluorescence resonance energy transfer (FRET) assays. Meta-substituted derivatives show enhanced activity .
- Computational Analysis : DFT calculations (B3LYP/6-31G*) predict electronic effects on receptor binding .
Q. What environmental monitoring methods detect N-(2-methylbutyl)-benzenemethanamine in wastewater?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
